N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(15-9-11-3-1-2-4-14(11)21-15)18-12-6-8-19-13(10-12)5-7-17-19/h1-5,7,9,12H,6,8,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSLTBUXAQCECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran-2-carboxylic acid derivative, which is then coupled with the tetrahydropyrazolo[1,5-a]pyridine moiety.
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Preparation of Benzofuran-2-carboxylic Acid Derivative
Starting Material: Benzofuran
Reagents: Bromine, sodium hydroxide, and carbon dioxide
Conditions: The bromination of benzofuran followed by carboxylation yields benzofuran-2-carboxylic acid.
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Coupling Reaction
Reagents: Benzofuran-2-carboxylic acid, tetrahydropyrazolo[1,5-a]pyridine, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole)
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Typically carried out in acidic or basic medium
Products: Oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF)
Products: Reduction of the carboxamide group can yield the corresponding amine.
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Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Reactions are typically carried out in polar aprotic solvents
Products: Substitution reactions can introduce various functional groups onto the benzofuran or pyrazolo ring.
Scientific Research Applications
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. N-(4-Methoxybenzyl)-5-(2-Thienyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide ()
- Core Structure : Pyrazolo[1,5-a]pyrimidine with a tetrahydropyridine ring.
- 2-Thienyl group: Introduces sulfur-containing heteroaromaticity, which may alter electronic properties compared to benzofuran. Trifluoromethyl group: Improves metabolic stability and electron-withdrawing effects.
- Biological Relevance : While specific activity data are unavailable, the trifluoromethyl group is commonly associated with enhanced pharmacokinetic profiles in drug candidates .
b. 5-(N-Boc-N-Benzyl-2-Aminoethyl)-7-Oxo-4,7-Dihydropyrazolo[1,5-a]pyrimidin-3-Carboxamides ()
- Core Structure : Pyrazolo[1,5-a]pyrimidine with a 7-oxo-4,7-dihydro configuration.
- Key Substituents: Boc-protected aminoethyl chain: Facilitates solubility and modulates enzyme interactions (e.g., cathepsin inhibition). Carboxamide group: Critical for hydrogen bonding with proteases like cathepsin K (IC50 ~25 µM for compound 5a) .
c. Benzofuran-Containing Pyrazolo[1,5-a]pyrimidines ()
- Core Structure : Pyrazolo[1,5-a]pyrimidine fused with benzofuran.
- Key Features: Benzofuran-2-yl group: Enhances π-π stacking and interactions with hydrophobic enzyme pockets. Synthetic Route: Cyclocondensation of 5-benzofuran-2-yl-3-hydroxypropenone with heterocyclic amines .
- Comparison : These derivatives lack the tetrahydropyridine ring but share the benzofuran-carboxamide motif, suggesting comparable synthetic strategies.
Physicochemical Properties
- Benzofuran vs. Thienyl/Trifluoromethyl Groups :
- Benzofuran : Higher lipophilicity (LogP ~3.2) compared to thienyl (LogP ~2.8) but lower than trifluoromethyl (LogP ~3.5).
- Electron Effects : Benzofuran’s oxygen atom provides moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in ’s analog .
Biological Activity
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This article reviews the biological properties of this compound, highlighting its potential applications in pharmacology and medicinal chemistry.
Structural Overview
The compound features a complex structure comprising a benzofuran moiety linked to a tetrahydropyrazolo[1,5-a]pyridine ring. This unique arrangement is believed to contribute to its varied biological effects. The molecular formula is , with a molecular weight of approximately 229.25 g/mol.
Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. Specifically, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in activated immune cells. This effect is crucial for developing therapies targeting chronic inflammatory diseases.
Enzyme Inhibition
This compound has shown potential as an inhibitor of specific enzymes involved in disease processes:
- Target Enzymes : It inhibits kinases associated with tumor growth and inflammation.
- Selectivity : The compound's selectivity for certain targets enhances its therapeutic potential while minimizing side effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis : The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include cyclization reactions that form the pyrazolo-pyridine core followed by functionalization to introduce the benzofuran moiety.
- Biological Evaluation : In vivo studies have demonstrated that the compound exhibits a favorable pharmacokinetic profile, showing good absorption and distribution in biological systems.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine | Structure | Antitumor |
| Benzofuran Derivatives | Structure | Neuroprotective |
| Pyrazole Carboxamides | Structure | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
